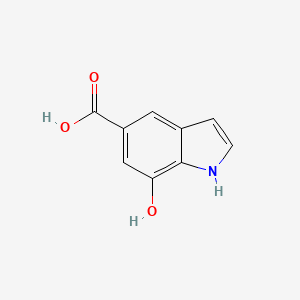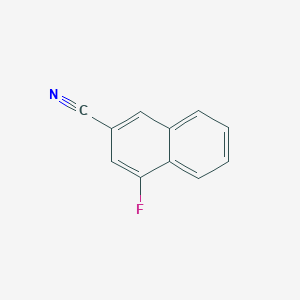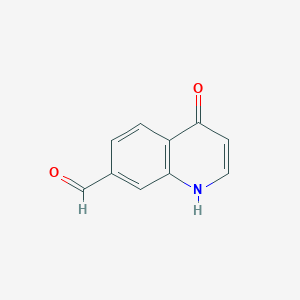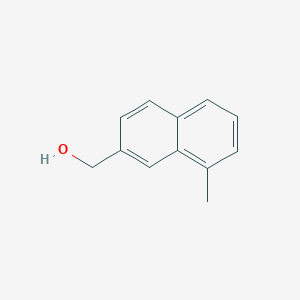
1-Propyl-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-purin-6-amine, also known as 1-propyladenine, is a purine derivative with the molecular formula C8H11N5. This compound is part of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyl-1H-purin-6-amine can be synthesized through various methods. One common approach involves the alkylation of adenine with propyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
1-Propyl-1H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Propyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may interfere with nucleotide metabolism or signal transduction pathways, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
1-Methyladenine: A methylated derivative of adenine.
6-Methylpurine: Another methylated purine derivative
Uniqueness
1-Propyl-1H-purin-6-amine is unique due to its propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
23142-12-3 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
1-propyl-7H-purin-6-imine |
InChI |
InChI=1S/C8H11N5/c1-2-3-13-5-12-8-6(7(13)9)10-4-11-8/h4-5,9H,2-3H2,1H3,(H,10,11) |
InChI Key |
VIANEFSGLRJBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(C1=N)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



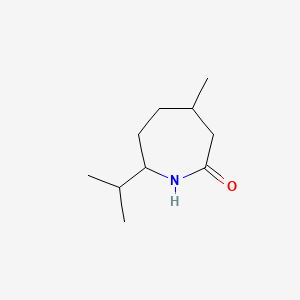
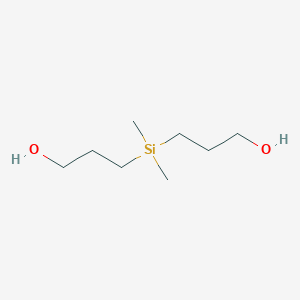
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)

